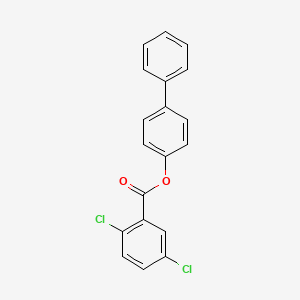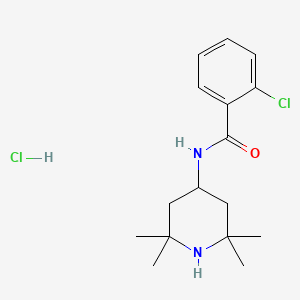
4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound of interest is a derivative within the pyrimidine class, known for its diverse chemical reactivity and significance in pharmaceutical development. The structural specificity of this compound suggests potential for targeted chemical interactions and biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including the specific compound, often involves multistep chemical reactions, starting from simple precursors like chlorobenzaldehyde, methyl acetoacetate, and urea. A catalyst such as H3BO3 under microwave irradiation has been utilized for efficient cyclization and formation of the pyrimidine ring (Guo & Shun, 2004). This method highlights the importance of optimizing reaction conditions for achieving high yields and purity of the desired product.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including this compound, has been characterized by X-ray crystallography, revealing key features such as bond distances and angles that provide insights into the electronic structure and molecular geometry. Studies have shown isostructural relationships and hydrogen bonding patterns that contribute to the stability and crystalline arrangement of such compounds (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cyclization, substitution, and condensation, that significantly alter their chemical properties. For instance, the interaction with nucleophilic reagents leads to the formation of substituted pyrimidines, showcasing the compound's versatility in chemical transformations (Grinev & Kaplina, 1985).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound “4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-11-16(18(24)22-12-7-9-13(26-2)10-8-12)17(23-19(25)21-11)14-5-3-4-6-15(14)20/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUCBVNCEUMMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B5205648.png)
![4-chloro-N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5205655.png)
![1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5205663.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B5205675.png)
![N-(2,4-difluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5205678.png)
![2-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-3,5,6-trimethylpyrazine trifluoroacetate](/img/structure/B5205686.png)
![N-ethyl-2-(2-furyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxoacetamide](/img/structure/B5205695.png)
![N-[2-(tert-butylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B5205699.png)
![5-(2-hydroxy-3-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5205719.png)
![2-[benzyl(methyl)amino]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5205726.png)